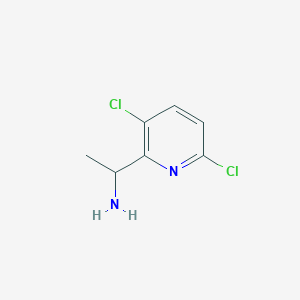

1-(3,6-Dichloropyridin-2-yl)ethanamine

説明

特性

IUPAC Name |

1-(3,6-dichloropyridin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-4(10)7-5(8)2-3-6(9)11-7/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAAOKQCDNAZIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=N1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of the Ketone Precursor

The ketone intermediate, 1-(3,6-dichloropyridin-2-yl)ethanone, is synthesized via Friedel-Crafts acylation of 3,6-dichloropyridine. Acetyl chloride reacts with 3,6-dichloropyridine in the presence of AlCl₃ as a Lewis catalyst, yielding the acetylated product:

$$

\text{3,6-Dichloropyridine} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃, 80°C}} \text{1-(3,6-Dichloropyridin-2-yl)ethanone} \quad

$$

Typical Conditions:

- Solvent: Dichloromethane

- Temperature: 80°C

- Yield: ~65–70%

Reductive Amination to Ethanamine

The ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol:

$$

\text{1-(3,6-Dichloropyridin-2-yl)ethanone} + \text{NH₄OAc} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{1-(3,6-Dichloropyridin-2-yl)ethanamine} \quad

$$

Optimization Insights:

- pH Control: Maintain pH 6–7 using acetic acid to enhance amine formation.

- Temperature: Room temperature (25°C) minimizes side reactions.

- Yield: 75–85% after column chromatography (silica gel, eluent: ethyl acetate/hexane).

Nucleophilic Substitution on 2-Halo-3,6-dichloropyridine

Halogenation of Pyridine

3,6-Dichloropyridine is halogenated at position 2 using N-bromosuccinimide (NBS) or iodine monochloride (ICl) to yield 2-bromo-3,6-dichloropyridine or 2-iodo-3,6-dichloropyridine:

$$

\text{3,6-Dichloropyridine} + \text{NBS} \xrightarrow{\text{AIBN, CCl₄}} \text{2-Bromo-3,6-dichloropyridine} \quad

$$

Key Parameters:

- Radical initiator: Azobisisobutyronitrile (AIBN)

- Reaction time: 12–16 hours

- Yield: 60–70%

Amination with Ethylamine

The halogenated pyridine undergoes nucleophilic substitution with ethylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Cs₂CO₃):

$$

\text{2-Bromo-3,6-dichloropyridine} + \text{CH₃CH₂NH₂} \xrightarrow{\text{Pd(OAc)₂, Cs₂CO₃, DMF}} \text{this compound} \quad

$$

Reaction Metrics:

- Solvent: Dimethylformamide (DMF)

- Temperature: 100°C

- Yield: 50–60%

Hydrolysis of Nitrile Derivatives

Cyanation via Rosenmund-von Braun Reaction

2-Bromo-3,6-dichloropyridine reacts with CuCN in dimethyl sulfoxide (DMSO) to form 3,6-dichloropyridine-2-carbonitrile:

$$

\text{2-Bromo-3,6-dichloropyridine} + \text{CuCN} \xrightarrow{\text{DMSO, 150°C}} \text{3,6-Dichloropyridine-2-carbonitrile} \quad

$$

Yield: 55–60%

Nitrile Reduction to Amine

The nitrile is reduced to the primary amine using LiAlH₄ in tetrahydrofuran (THF):

$$

\text{3,6-Dichloropyridine-2-carbonitrile} + \text{LiAlH₄} \xrightarrow{\text{THF, 0°C}} \text{this compound} \quad

$$

Safety Note:

- Strict temperature control to prevent over-reduction.

- Yield: 70–75%

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | 1-(3,6-Dichloropyridin-2-yl)ethanone | NH₄OAc, NaBH₃CN | 75–85 | High yield; mild conditions | Requires ketone precursor synthesis |

| Nucleophilic Substitution | 2-Bromo-3,6-dichloropyridine | Ethylamine, Pd(OAc)₂ | 50–60 | Direct C-N bond formation | Low yield; palladium catalyst cost |

| Gabriel Synthesis | 2-Bromo-3,6-dichloropyridine | K-phthalimide, N₂H₄ | 65–70 | Avoids harsh reduction steps | Multi-step process |

| Nitrile Hydrolysis | 3,6-Dichloropyridine-2-carbonitrile | LiAlH₄ | 70–75 | Simple reduction | Handling LiAlH₄; nitrile synthesis |

化学反応の分析

1-(3,6-Dichloropyridin-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically converts the ethanamine group to a corresponding amide or nitrile.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of secondary or tertiary amines.

Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides or nitriles, while substitution reactions can introduce various functional groups onto the pyridine ring .

科学的研究の応用

Scientific Research Applications

1-(3,6-Dichloropyridin-2-yl)ethanamine has been explored for numerous applications:

Medicinal Chemistry

This compound has shown potential as a lead structure for developing therapeutic agents. Its ability to interact with various biological targets makes it valuable in drug discovery. Notably, it has been investigated for:

- Inhibition of Enzymes : Studies have demonstrated its effectiveness in inhibiting specific enzymes involved in disease pathways, such as mutant isocitrate dehydrogenase (IDH) associated with certain cancers .

- Receptor Binding : It has been explored for its binding affinity to various receptors, which could lead to treatments for conditions like cancer and metabolic disorders.

Biological Studies

Research indicates that this compound may influence cellular processes:

- Cell Proliferation : In vitro studies have shown that this compound can modulate cell growth and apoptosis in cancer cell lines.

- Biochemical Pathways : It has been used to study the modulation of signaling pathways critical for cell survival and proliferation.

Case Study 1: Cancer Therapeutics

A study focused on the optimization of compounds targeting IDH mutations highlighted the role of this compound as a structural template. The research found that modifications to this compound enhanced its potency against IDH-mutant gliomas .

Case Study 2: Enzyme Inhibition

In another investigation, researchers evaluated the compound's ability to inhibit specific enzymes linked to metabolic disorders. The findings suggested a significant reduction in enzyme activity when treated with varying concentrations of this compound, indicating its potential as a therapeutic agent .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | IDH Inhibition | Potent inhibitor in glioma models |

| Biological Studies | Modulation of Cell Proliferation | Induces apoptosis in cancer cell lines |

| Enzyme Inhibition | Targeting metabolic enzymes | Significant reduction in enzymatic activity |

作用機序

The mechanism of action of 1-(3,6-Dichloropyridin-2-yl)ethanamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3,6-Dichloropyridin-2-yl)ethanamine with analogs differing in substituents, halogenation patterns, and heterocyclic cores.

Halogen-Substituted Pyridinyl Ethanamines

Key Findings :

- Brominated analogs (e.g., 3,6-dibromo derivatives) exhibit higher molecular weights and may show enhanced stability in cross-coupling reactions compared to chlorinated versions .

- Chlorine atoms at 3,6 positions improve electrophilicity, favoring nucleophilic substitution reactions in ligand synthesis .

Functional Group Variations on Pyridine

Key Findings :

- Fluorinated substituents (e.g., 2-fluoroethoxy) improve blood-brain barrier penetration, making such analogs relevant in neuropharmacology .

- Methyl and trifluoromethyl groups optimize pharmacokinetic profiles by balancing lipophilicity and metabolic resistance .

Heterocyclic Core Modifications

生物活性

1-(3,6-Dichloropyridin-2-yl)ethanamine, also known as a pyridine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C8H9Cl2N

- Molecular Weight : 188.07 g/mol

- CAS Number : 1270427-85-4

The compound features a dichloropyridine moiety which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may act as an inhibitor of certain kinases involved in cell signaling pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers and other diseases. By inhibiting these receptors, the compound can interfere with cellular proliferation and migration, leading to reduced tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of this compound. Modifications to the pyridine ring or the amine group can significantly influence its biological properties. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group at position 4 | Increased potency against FGFR |

| Substitution with different halogens | Altered binding affinity and selectivity |

Research has demonstrated that small changes in the chemical structure can lead to substantial differences in biological activity, highlighting the importance of systematic SAR studies.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against human breast cancer (MDA-MB-231) and lung cancer (A549) cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

- Neuroprotective Effects : Another research effort investigated the neuroprotective properties of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival in vitro, suggesting potential applications in treating neurodegenerative diseases .

- Anti-inflammatory Properties : In a model of inflammation, this compound demonstrated a capacity to inhibit pro-inflammatory cytokine production. This effect was associated with downregulation of NF-kB signaling pathways, indicating its potential as an anti-inflammatory agent .

Q & A

How can density functional theory (DFT) be optimized to predict the electronic properties and reactivity of 1-(3,6-Dichloropyridin-2-yl)ethanamine?

Methodological Answer:

DFT calculations should incorporate hybrid functionals (e.g., B3LYP) that combine exact exchange and gradient-corrected correlation terms to improve accuracy for thermochemical properties . For this compound, basis sets like 6-311++G(d,p) are recommended to account for polarization and diffuse effects, critical for modeling chlorine substituents. Validation against experimental data (e.g., ionization potentials or bond dissociation energies) is essential to address discrepancies. Comparative studies with analogous dichloropyridinyl compounds (e.g., 1-(5,6-Dichloropyridin-2-yl)ethanone) can refine computational parameters by analyzing substituent effects on electron density distribution .

What experimental strategies resolve contradictions in reported biological activities of this compound versus its structural analogs?

Methodological Answer:

Discrepancies often arise from differences in chlorine substitution patterns. To address this:

- Perform comparative binding assays (e.g., surface plasmon resonance) using purified targets (enzymes/receptors) common to analogs.

- Use molecular docking simulations to map interactions, focusing on chlorine’s steric and electronic effects at positions 3 and 6 .

- Validate findings with structure-activity relationship (SAR) studies by synthesizing derivatives with modified substituents (e.g., 1-(3,4-Dichlorophenyl)ethanamine) and testing their bioactivity .

Which crystallization techniques yield high-quality single crystals of this compound derivatives for X-ray diffraction?

Methodological Answer:

- Slow evaporation : Dissolve the compound in a 1:1 mixture of dichloromethane and hexane at 4°C to promote gradual nucleation.

- Diffusion methods : Layer ethanol over a saturated acetonitrile solution to control crystal growth.

- Refinement using SHELXL is critical for handling disorder caused by chlorine’s high electron density. Compare results with SHELXS-generated models to validate space group assignments .

How do chlorine substituent positions on the pyridine ring influence interactions with cytochrome P450 enzymes?

Methodological Answer:

- Kinetic assays : Monitor metabolite formation via LC-MS to compare oxidation rates of this compound with analogs (e.g., 1-(4,6-Dichloropyridin-2-yl)ethanone).

- Computational modeling : Use DFT-optimized structures to analyze binding affinities in CYP3A4 active sites. Chlorine at position 3 may hinder substrate orientation due to steric clashes, while position 6 could enhance hydrophobic interactions .

- Isothermal titration calorimetry (ITC) quantifies binding enthalpy changes, clarifying substituent effects on enzyme-compound stability .

What chromatographic methods ensure purity analysis of this compound in complex mixtures?

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 70:30 acetonitrile/0.1% trifluoroacetic acid. Detect at 254 nm for optimal chlorine-related absorbance.

- GC-MS : Derivatize the compound with BSTFA to improve volatility. Monitor fragments at m/z 154 (pyridine ring) and 126 (dichlorinated moiety) .

- Cross-validate with 1H NMR integration ratios (e.g., methylene protons at δ 3.2–3.5 ppm) to quantify impurities below 0.1% .

How can researchers differentiate between direct enzymatic inhibition and indirect metabolic effects of this compound?

Methodological Answer:

- Knockout models : Use CRISPR-edited cell lines lacking specific enzymes (e.g., CYP2D6) to isolate direct inhibition effects.

- Metabolomic profiling : Apply untargeted LC-HRMS to identify downstream metabolites in treated vs. control samples. Lack of metabolite shifts suggests direct inhibition .

- Time-resolved assays : Pre-incubate the compound with liver microsomes; delayed inhibition kinetics indicate mechanism-based inactivation rather than competitive binding .

What synthetic routes optimize yield for this compound while minimizing byproducts?

Methodological Answer:

- Buchwald-Hartwig amination : React 3,6-dichloro-2-bromopyridine with ethylamine using Pd(OAc)₂/Xantphos catalyst. Optimize temperature (80–100°C) and solvent (toluene/EtOH) to reduce dehalogenation byproducts .

- Reductive amination : Condense 3,6-dichloropyridine-2-carbaldehyde with ammonium acetate and NaBH₃CN in methanol. Monitor pH (6.5–7.0) to prevent imine hydrolysis .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc 4:1) followed by recrystallization from ethanol/water.

How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

- Stability studies : Conduct accelerated degradation tests (40°C, 75% RH) in buffers (pH 1–10). Monitor degradation via HPLC.

- Key findings :

- Acidic conditions (pH < 3) : Hydrolysis of the ethanamine group occurs, forming 3,6-dichloropyridine-2-carboxylic acid.

- Basic conditions (pH > 8) : Dechlorination at position 3 is observed due to nucleophilic attack .

- Optimal storage : Use neutral pH (6–7) and aprotic solvents (acetonitrile) to minimize degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。